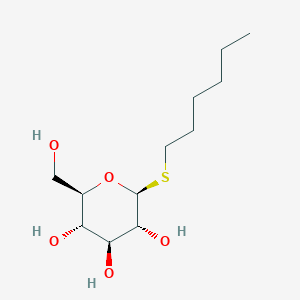

Hexyl beta-D-thioglucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexyl beta-D-thioglucopyranoside is a non-ionic detergent widely used in biochemical and molecular biology research. It is particularly effective in the solubilization and reconstitution of membrane proteins, making it a valuable tool for studying protein structures and functions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of hexyl beta-D-thioglucopyranoside typically starts from D-glucose. The process involves several steps:

Acetylation: D-glucose is treated with acetic anhydride and concentrated sulfuric acid to form alpha-D-glucopyranose pentaacetate.

Bromination: The pentaacetate is then reacted with hydrogen bromide to yield 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide.

Thiourea Reaction: This bromide is reacted with thiourea in acetone to form the isothiuronium salt.

Neutralization and Reduction: The isothiuronium salt is neutralized and reduced with sodium sulfite to form the thiol.

Alkylation: The thiol is then reacted with 1-bromohexane to produce hexyl-2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside.

Deacetylation: Finally, the acetyl groups are removed using sodium hydroxide in methanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Hexyl beta-D-thioglucopyranoside primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in oxidation and reduction reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and thiol-reactive compounds. Conditions typically involve mild temperatures and neutral to slightly basic pH.

Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents can be used under controlled conditions to avoid over-oxidation.

Reduction Reactions: Reducing agents like sodium borohydride can be employed to reduce any oxidized forms of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions with different alkyl halides can produce various alkyl thioglucopyranosides .

Aplicaciones Científicas De Investigación

Biotechnology

Hexyl beta-D-thioglucopyranoside serves primarily as a non-ionic surfactant in the extraction and purification of proteins. Its role enhances the yield and stability of proteins during bioprocesses, making it an essential component in the production of recombinant proteins and enzymes.

Case Study: Protein Purification

In a study examining the purification of membrane proteins, this compound was utilized to solubilize membrane proteins effectively. The compound's ability to disrupt lipid bilayers without denaturing proteins allowed for higher recovery rates of functional proteins compared to conventional methods .

Pharmaceuticals

In the pharmaceutical industry, this compound acts as a solubilizing agent for poorly soluble drugs. This application is crucial for enhancing the bioavailability and therapeutic effectiveness of many medications.

Cosmetics

This compound is also employed in cosmetic formulations as a skin-conditioning agent . It provides moisturizing properties and enhances the texture of various products.

Application Example

In skin creams and lotions, this compound helps improve hydration levels and skin feel, making it a popular choice among formulators aiming for high-quality cosmetic products .

Food Industry

Within the food industry, this compound functions as a food additive , specifically as a stabilizer and emulsifier. Its ability to improve consistency and shelf life is valuable for various food products.

Research Findings

Studies have shown that incorporating this compound into food formulations can enhance emulsion stability, which is critical for products like dressings and sauces that require uniform texture over time .

Research Applications

Researchers utilize this compound as a model compound in studies related to glycoside interactions. This application aids in understanding carbohydrate chemistry and its biological implications.

Significant Insights

Research involving this compound has provided insights into the behavior of glycosides in biological systems, contributing to the broader understanding of carbohydrate interactions at the molecular level .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biotechnology | Protein extraction and purification | Enhanced yield and stability |

| Pharmaceuticals | Solubilizing agent for poorly soluble drugs | Improved bioavailability |

| Cosmetics | Skin-conditioning agent | Better hydration and texture |

| Food Industry | Stabilizer and emulsifier | Improved consistency and shelf life |

| Research Applications | Model compound for glycoside studies | Insights into carbohydrate chemistry |

Mecanismo De Acción

Hexyl beta-D-thioglucopyranoside exerts its effects primarily through its ability to disrupt lipid bilayers and solubilize membrane proteins. The thiol group interacts with the hydrophobic regions of the membrane, while the glucopyranoside moiety interacts with the aqueous environment. This dual interaction allows it to effectively solubilize membrane proteins without denaturing them .

Comparación Con Compuestos Similares

Similar Compounds

Octyl beta-D-thioglucopyranoside: Similar in structure but with an octyl group instead of a hexyl group.

Heptyl beta-D-thioglucopyranoside: Contains a heptyl group and is also used for solubilizing membrane proteins.

Uniqueness

Hexyl beta-D-thioglucopyranoside is unique due to its balance between hydrophobic and hydrophilic properties, making it particularly effective for solubilizing membrane proteins while maintaining their functional integrity. Its critical micelle concentration is optimized for a wide range of applications, providing versatility in research and industrial settings .

Actividad Biológica

Hexyl beta-D-thioglucopyranoside (HβTG) is a glycoside compound that has garnered attention for its potential biological activities. This article explores the biological properties of HβTG, including its synthesis, cytotoxicity, and interactions with biological systems.

Synthesis of this compound

HβTG can be synthesized through various methods, including enzymatic reactions and chemical synthesis. A notable method involves the β-glucosidase-catalyzed condensation of glucose and hexanol in a bicontinuous microemulsion system. This approach allows for efficient synthesis while maintaining the stability of the product .

Cytotoxicity

Research indicates that HβTG exhibits cytotoxic effects in various cell lines. A study on related alkyl β-D-glucopyranosides showed that increasing the length of the alkyl chain enhances cytotoxicity. For example, compounds with longer hydrophobic tails demonstrated lower IC50 values, indicating higher toxicity . Although specific IC50 values for HβTG were not detailed in the available literature, the trends observed suggest a similar pattern may apply.

The mechanism underlying the cytotoxic effects of HβTG appears to be related to apoptosis rather than necrosis. In studies involving similar compounds, such as triazole-linked alkyl β-D-glucopyranosides, apoptosis was confirmed through Annexin V/PI assays, which measure phosphatidylserine externalization—a hallmark of early apoptotic events . This suggests that HβTG may induce cell death through programmed mechanisms.

Case Studies and Research Findings

-

Cytotoxic Effects on Cancer Cell Lines :

- In a comparative study involving various carbohydrate surfactants, HβTG and its analogs were tested against Jurkat cells (a human T lymphocyte cell line). The results indicated that these compounds could induce apoptosis effectively at certain concentrations, highlighting their potential as therapeutic agents in oncology .

-

Interactions with Biological Membranes :

- The study of lipid/water systems involving β-D-glucopyranosides revealed insights into how these compounds interact with cellular membranes. The formation of cubic phases in lipid systems suggests that HβTG could play a role in drug delivery applications due to its ability to form stable structures in aqueous environments .

Comparative Analysis

The following table summarizes key findings related to the biological activity of HβTG and other similar compounds:

| Compound | IC50 Value (μM) | Mechanism of Action | Cell Line Tested |

|---|---|---|---|

| This compound | Not specified | Apoptosis | Jurkat |

| Triazole-linked alkyl β-D-glucopyranosides | 24-1198 | Apoptosis | Jurkat |

| Alkyl β-D-xylopyranosides | 26-890 | Apoptosis | Various mammalian cells |

Propiedades

Número CAS |

85618-19-5 |

|---|---|

Fórmula molecular |

C12H24O5S |

Peso molecular |

280.38 g/mol |

Nombre IUPAC |

(2S,4S,5S)-2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3/t8?,9-,10+,11?,12+/m1/s1 |

Clave InChI |

ATFNYTMEOCLMPS-ZVCXTHFISA-N |

SMILES |

CCCCCCSC1C(C(C(C(O1)CO)O)O)O |

SMILES isomérico |

CCCCCCS[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O |

SMILES canónico |

CCCCCCSC1C(C(C(C(O1)CO)O)O)O |

Sinónimos |

Hexyl 1-Thio-β-D-glucopyranoside; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.